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Compound of Interest

Compound Name:
4-chloro-N-isopropyl-3-

nitrobenzamide

CAS No.: 39887-54-2

Cat. No.: B2736813 Get Quote

Part 1: Core Directive & Scientific Rationale
Executive Summary
4-chloro-N-isopropyl-3-nitrobenzamide (CNBz-Iso) represents a critical class of "latent

electrophiles" found in diversity-oriented screening libraries.[1] Unlike standard reversible

inhibitors, this compound possesses a dual-modality mechanism:[1]

Non-Covalent Recognition: The benzamide core mimics the nicotinamide moiety, allowing it

to dock into NAD+-binding pockets (e.g., PARP enzymes, Dehydrogenases).[1]

Covalent Engagement: The 4-chloro substituent, activated by the electron-withdrawing 3-

nitro group, acts as a "warhead" susceptible to Nucleophilic Aromatic Substitution (

) by cysteine thiols in the target protein.[1]

Critical Application: This compound is best utilized not as a final drug candidate, but as a

Covalent Fragment Probe to map "ligandable" cysteines in "undruggable" targets.[1] This guide

details the protocol for screening, validating, and optimizing hits derived from this scaffold.

Mechanism of Action: The "Warhead"
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The utility of CNBz-Iso relies on the reactivity of the C-Cl bond.[1] In the presence of a

nucleophilic cysteine (Cys-SH) within a protein pocket, the compound undergoes an

irreversible substitution reaction.[1]

Reaction Logic

CNBz-Iso
(Electrophile)

Meisenheimer
Intermediate

Attack

Target Protein
(Cys-SH Nucleophile)

Attack

Covalent Adduct
(Protein-S-Ar-NO2)Collapse

Cl- Leaving Group

Elimination

S_NAr Substitution
Activated by 3-NO2 group

Click to download full resolution via product page

Figure 1: Mechanism of Covalent Cysteine Modification by CNBz-Iso.

Part 2: Experimental Protocols
Protocol A: Primary HTS (Fluorescence-Based)
Objective: Identify hits based on functional inhibition (IC50) prior to covalent validation.[1]

Materials:

Compound: CNBz-Iso (10 mM stock in DMSO).[1] Note: Avoid DTT/Mercaptoethanol in

buffers as they will react with the compound.[1]

Target: Recombinant Enzyme (e.g., PARP1, GAPDH, or Cys-protease).[1]

Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100.[1] Strictly No Reducing

Agents.

Workflow:

Dispense: Transfer 50 nL of CNBz-Iso into 384-well black plates (Final conc: 10 µM).
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Incubate: Add 10 µL of Target Protein (5 nM). Incubate for 60 minutes at RT. Extended

incubation allows the slow covalent reaction to proceed.[1]

Substrate Addition: Add 10 µL of fluorogenic substrate (e.g., NAD+ analog for PARP).[1]

Read: Measure Fluorescence Intensity (Ex/Em specific to assay) over 30 mins.

Data Interpretation:

Time-Dependent Inhibition (TDI): If IC50 decreases (potency increases) with longer pre-

incubation time, this confirms covalent/irreversible binding.[1]

Protocol B: Orthogonal Validation (Mass Spectrometry)
Objective: Confirm the formation of a covalent adduct and map the specific modified residue.

Methodology: Intact Protein LC-MS

Reaction: Mix Protein (10 µM) + CNBz-Iso (100 µM) in non-reducing buffer.

Timepoints: Quench aliquots at 0, 1, 4, and 24 hours using 1% Formic Acid.

Analysis: Inject onto C4 Reverse Phase column coupled to Q-TOF MS.

Calculation: Look for a mass shift (

).[1]

Mass of CNBz-Iso: ~242.6 Da[1][2]

Mass of Cl: 35.5 Da[1]

Expected Shift:

(Loss of HCl).[1]
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Parameter Value Notes

Parent Mass 242.66 Da Monoisotopic

Adduct Shift +207.08 Da
Indicates S_NAr (displacement

of Cl)

Non-Covalent +242.66 Da
Rare; indicates tight binding

without reaction

Part 3: Validation & Risk Mitigation (PAINS)
CNBz-Iso is a "privileged structure" but carries high risks of being a PAINS (Pan-Assay

Interference Compound) due to its reactivity.[1] You must distinguish specific labeling from non-

specific alkylation.[1]

The "Cysteine Reactivity Index" Workflow
Use this logic tree to validate your hit.
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Figure 2: Decision Tree for Validating Electrophilic Hits.

Validation Steps:

GSH Reactivity Assay: Incubate CNBz-Iso with 5 mM Glutathione (GSH).[1] If the compound

is consumed >50% within 15 minutes, it is too reactive for drug development (high toxicity

risk).[1] Ideal candidates show slow reactivity with GSH but fast reactivity with the target

protein (due to proximity effects).[1]

Jump-Dilution Assay: Incubate enzyme + inhibitor at 100x concentration, then dilute 100-fold.

Reversible: Activity recovers rapidly.[1]

Irreversible (CNBz-Iso): Activity remains inhibited.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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